Alsterpaullone, 2-Cyanoethyl is a synthetic compound classified primarily as a cyclin-dependent kinase inhibitor. It is a derivative of alsterpaullone, which belongs to the family of benzazepinones. The compound has been identified for its potent inhibitory effects on various kinases, particularly glycogen synthase kinase-3 beta and cyclin-dependent kinases 1 and 2. Its chemical structure is denoted by the CAS number 852529-97-0 . Alsterpaullone, 2-Cyanoethyl has garnered attention in pharmacological research due to its potential therapeutic applications in cancer treatment and neurodegenerative disorders .
The synthesis of Alsterpaullone, 2-Cyanoethyl involves several key steps typically starting from commercially available precursors. The general synthetic route includes:
Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity during synthesis.
Alsterpaullone, 2-Cyanoethyl possesses a complex molecular structure characterized by a fused ring system typical of benzazepinones. The molecular formula is , indicating it contains nitrogen and oxygen functionalities that contribute to its biological activity. Key structural features include:
This structural complexity underpins its mechanism of action as an inhibitor of specific kinases .
Alsterpaullone, 2-Cyanoethyl engages in several chemical reactions relevant to its function as a kinase inhibitor:
The mechanism of action of Alsterpaullone, 2-Cyanoethyl primarily revolves around its role as an ATP-competitive inhibitor. By binding to the ATP-binding site of cyclin-dependent kinases and glycogen synthase kinase-3 beta, it disrupts their phosphorylation activities essential for cell cycle progression and metabolic regulation.
Alsterpaullone, 2-Cyanoethyl exhibits several notable physical and chemical properties:
These properties influence its bioavailability and efficacy in therapeutic applications .
Alsterpaullone, 2-Cyanoethyl has diverse applications in scientific research:
The discovery pathway of alsterpaullone, 2-cyanoethyl (also designated as 2-cyanoethylalsterpaullone or A2CE) originated from systematic structure-based optimization efforts in the early 2000s. Initial research identified the parent alsterpaullone as a potent but non-selective inhibitor of multiple kinases, exhibiting IC₅₀ values of 35 nM (CDK1/cyclin B), 15 nM (CDK2/cyclin A), and 4 nM (GSK-3β). To enhance both potency and selectivity, researchers employed computational modeling of the ATP-binding site vicinity in CDK/cyclin complexes. This analysis revealed unexploited regions near the scaffold's C2 position that could serve as anchoring points for additional protein-ligand interactions [1].
Table 1: Comparative Kinase Inhibition Profiles of Alsterpaullone Derivatives
Kinase Target | Alsterpaullone IC₅₀ | 2-Cyanoethyl Derivative IC₅₀ | Fold Improvement |
---|---|---|---|
CDK1/Cyclin B | 35 nM | 0.23 nM | 152-fold |
CDK2/Cyclin A | 15 nM | < 1 nM* | >15-fold |
GSK-3β | 4 nM | 0.8-4 nM | Comparable |
CDK5/p35 | 40 nM | Not Reported | - |
CDK2/Cyclin E | 200 nM | Not Reported | - |
*Reported as picomolar range in initial characterization [1] [7] [8]
The rational design strategy focused on appending substituents capable of forming extended interactions within a hydrophobic sub-pocket adjacent to the ATP-binding site. Synthesized derivatives included various alkyl and functionalized alkyl chains at the C2 position. Among these, the 2-cyanoethyl substituent (C₂H₄CN) demonstrated exceptional potency gains. Published in 2005, the seminal work revealed this derivative achieved unprecedented inhibition of CDK1/cyclin B and GSK-3β in the picomolar range (IC₅₀ ≈ 0.23 nM for CDK1/cyclin B), establishing it as the most potent paullone described at that time. This represented a remarkable >150-fold enhancement over the parent compound for CDK1 inhibition [1]. The discovery was pivotal, transitioning paullone chemistry from exploratory biology to targeted inhibitor development with therapeutic potential.
The C2 position modification in the paullone scaffold exemplifies how strategic structural alterations can dramatically influence biological activity. The introduction of the 2-cyanoethyl group (–CH₂CH₂CN) introduced critical advantages beyond mere potency enhancement:
Table 2: Structure-Activity Relationship (SAR) of Key C2-Substituted Alsterpaullone Derivatives
C2 Substituent | CDK1/CycB Inhibition | CDK2/CycA Inhibition | GSK-3β Inhibition | Key Interactions |
---|---|---|---|---|
H (Parent) | ++ (35 nM) | ++ (15 nM) | +++ (4 nM) | Core scaffold interactions only |
Ethyl | ++ | ++ | +++ | Hydrophobic pocket filling |
Propyl | ++ | ++ | +++ | Extended hydrophobic contacts |
2-Cyanoethyl | ++++ (0.23 nM) | ++++ (<1 nM) | +++ (0.8-4 nM) | Hydrophobic contacts + van der Waals/Nitrile interaction |
Chloroethyl | +++ | +++ | +++ | Hydrophobic + weak halogen bonding? |
The success of the 2-cyanoethyl modification underscores the principle that minor steric extensions coupled with appropriate electronic properties can yield dramatic improvements in ligand-target affinity. It provided a blueprint for further optimization of paullones and related kinase inhibitor scaffolds targeting the deep hydrophobic regions adjacent to the canonical ATP-binding site. The profound potency enhancement achieved with this single modification validated the structure-based design approach and cemented A2CE as a critical pharmacological tool and developmental candidate [1] [8].
The exceptional potency and evolving selectivity profile of alsterpaullone, 2-cyanoethyl propelled its widespread use as a molecular probe in diverse biological research areas:
Table 3: Key Research Applications of Alsterpaullone, 2-Cyanoethyl
Application Area | Model System | Observed Effect | Proposed Primary Target |
---|---|---|---|
Group 3 Medulloblastoma | D425, D458 cells; Mouse xenografts | Reduced proliferation, tumor growth; Increased survival; MYC downregulation | CDK1, CDK2, GSK-3β |
EBV-associated LPDs | Mouse model; EBV+ B-cells | Survival benefit; Suppressed tumor invasion; G1 arrest; Apoptosis; Late gene suppression | CDK2 complex |
p27Kip1 Transcription | HeLa cells; Reporter assays | Inhibition of p27Kip1 promoter activity (IC₅₀=200 nM); Blocked FoxO3a binding | Sirt2 modulation? |
Leukemia Models | Jurkat cells | Induction of caspase-dependent apoptosis | CDKs, GSK-3β |
The multifaceted bioactivity of alsterpaullone, 2-cyanoethyl underscores its significance beyond a mere optimized kinase inhibitor. It serves as a prime example of how targeted chemical modification can unlock profound biological effects, making it an indispensable tool for probing complex cellular pathways and developing novel therapeutic strategies against cancer, viral diseases, and conditions where controlled cell cycle re-entry is desirable [1] [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7